2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a pyrazole ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the sulfonyl group: The pyrazole derivative is then treated with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the diazepane ring: The sulfonylated pyrazole is reacted with a suitable diamine under cyclization conditions to form the diazepane ring.
Ethoxylation: Finally, the ethoxy group is introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides (e.g., ethyl bromide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole ring can participate in π-π stacking or hydrogen bonding. These interactions can alter the function of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone: shares similarities with other sulfonylated pyrazole derivatives and diazepane-containing compounds.
1-(4-(1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the ethoxy group but has a similar core structure.
2-ethoxy-1-(4-(1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group, sulfonyl group, and diazepane ring in a single molecule allows for diverse interactions and applications that may not be achievable with simpler analogs.
Biological Activity
The compound 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- An ethoxy group which may enhance lipophilicity.
- A pyrazole moiety , known for its diverse biological properties.
- A sulfonyl group , which can influence the compound's reactivity and interactions with biological targets.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Kinase inhibition : Similar compounds have shown efficacy in inhibiting kinase activity, which is crucial in cancer progression and other diseases.
- Antimicrobial activity : The presence of the pyrazole ring suggests potential interactions with bacterial DNA gyrase, similar to other pyrazole derivatives that have demonstrated antibacterial properties.
Antimicrobial Activity
A study conducted on related pyrazole compounds revealed significant antibacterial effects against various strains of bacteria. For instance:
- Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. In vitro studies are necessary to establish its efficacy against specific cancer types.
Anxiolytic Effects
Related compounds have been investigated for their anxiolytic properties, indicating that this class of compounds may also possess similar effects. For example, one study reported anxiolytic-like effects in animal models using pyrazole derivatives .
Case Studies
- Inhibition of DNA Gyrase : A derivative of the compound was tested for its ability to inhibit DNA gyrase in S. aureus, showing promising results that warrant further investigation into structure-activity relationships.
- Anticancer Activity : Preliminary studies involving similar pyrazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, suggesting that modifications to the diazepane core might enhance this activity.
Research Findings
Properties
IUPAC Name |
2-ethoxy-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-3-21-11-13(18)16-5-4-6-17(8-7-16)22(19,20)12-9-14-15(2)10-12/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHINPUZSPLDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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